molecular formula C14H14O3 B8534640 3-(Furan-2-yl)-2-methylbenzyl acetate

3-(Furan-2-yl)-2-methylbenzyl acetate

Cat. No. B8534640
M. Wt: 230.26 g/mol
InChI Key: IIPZHOOXPUGFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04426524

Procedure details

A stirred solution of 10.0 g (0.056 mol) of 3-amino-2-methylphenylmethyl acetate and 37.4 g (0.055 mol) of furan was heated to reflux, and 8.6 g (0.084 mol) of tert-butyl nitrite was added dropwise during 30 minutes. Upon complete addition, the reaction mixture was heated under reflux an additional 1.5 hours, then cooled, and 300 mL of heptane was added. The solution was filtered through 50 g of silica gel. The silica gel was washed with 400 mL of pentane. The wash and filtrate were combined and concentrated under reduced pressure to give a residual oil which was subjected to column chromatography on silica gel, eluting with toluene. The appropriate fractions were combined and concentrated under reduced pressure to give a residual oil. The oil was subjected to distillation under reduced pressure using a Kugelrohr distilling system to give 4.1 g of 3-(2-furanyl)-2-methylphenylmethyl acetate, b.p. 94±2° C./0.05 mm.
Name
3-amino-2-methylphenylmethyl acetate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8](N)[C:7]=1[CH3:13])(=[O:3])[CH3:2].[O:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.N(OC(C)(C)C)=O>CCCCCCC>[C:1]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:15]2[O:14][CH:18]=[CH:17][CH:16]=2)[C:7]=1[CH3:13])(=[O:3])[CH3:2]

Inputs

Step One
Name
3-amino-2-methylphenylmethyl acetate
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)OCC1=C(C(=CC=C1)N)C
Name
Quantity
37.4 g
Type
reactant
Smiles
O1C=CC=C1
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux an additional 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The solution was filtered through 50 g of silica gel
WASH
Type
WASH
Details
The silica gel was washed with 400 mL of pentane
WASH
Type
WASH
Details
The wash
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residual oil which
WASH
Type
WASH
Details
eluting with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residual oil
DISTILLATION
Type
DISTILLATION
Details
The oil was subjected to distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilling system

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C(=CC=C1)C=1OC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.